molecular formula C9H16O3 B8601448 5-(2,2-Dimethoxyethoxy)pent-1-yne CAS No. 832082-22-1

5-(2,2-Dimethoxyethoxy)pent-1-yne

Cat. No.: B8601448
CAS No.: 832082-22-1
M. Wt: 172.22 g/mol
InChI Key: GPPYECNWOLTHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Dimethoxyethoxy)pent-1-yne is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

832082-22-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

5-(2,2-dimethoxyethoxy)pent-1-yne

InChI

InChI=1S/C9H16O3/c1-4-5-6-7-12-8-9(10-2)11-3/h1,9H,5-8H2,2-3H3

InChI Key

GPPYECNWOLTHMM-UHFFFAOYSA-N

Canonical SMILES

COC(COCCCC#C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pent-4-yn-1-ol (4.5 mL, 48 mmol) was dissolved in anhydrous THF (50 mL). Sodium hydride (60% w/w in mineral oil, 1.95 g, 49 mmol) was added portionwise over a 10 min period. The resulting slurry was heated at 40° C. for 30 min. and then allowed to cool to room temperature. 2-Bromoacetaldehyde dimethylacetal (5.67 mL, 48 mmol) was added and the reaction mixture was heated at 40° C. for 18 h, and it was quenched with water (2 mL). The resulting solution was concentrated and then partitioned between dichloromethane (2×100 mL) and 1N HCl (100 mL). The organic phases were then removed and washed with saturated NaHCO3 solution (100 mL), and saturated brine (100 mL); and then dried over sodium sulfate, filtered and concentrated in vacuo. The resulting crude product (2.91 g) was then chromatographed using a silica gel column and eluting under 10 psi of nitrogen pressure with dichloromethane; 2% v/v methanol in dichloromethane; and then 4% v/v methanol in dichloromethane. The appropriate fractions were combined and concentrated to give the title intermediate (2.78 g, 16.1 mmol, 33.5% yield—contained 0.5 molar equivalents of dichloromethane). NOTE: Due to the volatility of this intermediate, this compound should not be dried on a high vacuum line.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
5.67 mL
Type
reactant
Reaction Step Three
Yield
33.5%

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